molecular formula C11H11F3N2S B179838 (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine CAS No. 102389-25-3

(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine

Cat. No. B179838
CAS RN: 102389-25-3
M. Wt: 260.28 g/mol
InChI Key: HTFGSFVRDNBLNS-UHFFFAOYSA-N
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Description

“(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine” is a chemical compound with the molecular formula C11H11F3N2S and a molecular weight of 260.28 . It’s a specialty product used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1CN=C(SC1)NC2=CC=CC(=C2)C(F)(F)F . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.28 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not specified in the available resources.

Scientific Research Applications

Radioprotection in Medical Research

One of the derivatives of the thiazine compound, specifically 2-amino-5,6-dihydro-4H-1,3-thiazine, has been studied for its protective effects against radiation-induced damage . This research is particularly relevant in the context of radiotherapy for cancer treatment, where protecting healthy tissue from radiation can significantly improve patient outcomes.

Synthesis of Heterocyclic Compounds

The thiazine compound serves as a precursor in the synthesis of various heterocyclic compounds. These synthesized compounds have potential applications in pharmaceuticals, agrochemicals, and dyes. The intramolecular heterocyclization reactions often lead to compounds with interesting structural and functional properties .

Anticonvulsant and Muscle Relaxant Activities

In pharmacology, certain thiazine derivatives exhibit anticonvulsant and muscle relaxant activities. These properties are valuable in the development of new therapeutic agents for the treatment of seizures and muscle-related disorders .

Chemical Research and Complex Formation

The thiazine compound is used in chemical research to form complexes with metals such as zinc. These complexes can be analyzed for their stability, molar extinction coefficients, and potential medical applications. The study of these complexes contributes to the understanding of ligand interactions and coordination chemistry .

Industrial Uses

In the industrial sector, thiazine derivatives are utilized for their aroma-active properties, especially in the food industry. They are also involved in the synthesis of compounds that are used as markers for doping analysis in sports .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical, it should be handled with appropriate safety measures.

Future Directions

The future directions for the use of this compound are not specified in the available resources. Given its use in proteomics research , it could potentially be used in the development of new techniques or treatments in this field.

properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2S/c12-11(13,14)8-3-1-4-9(7-8)16-10-15-5-2-6-17-10/h1,3-4,7H,2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFGSFVRDNBLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(SC1)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326600
Record name N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642364
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine

CAS RN

102389-25-3
Record name N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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